molecular formula C21H23N9OS B2713219 N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1021061-67-5

N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2713219
CAS No.: 1021061-67-5
M. Wt: 449.54
InChI Key: KBZFUDABAKMMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a pyrimidinylpiperazine moiety at position 4 and a thiophen-2-yl acetamide group linked via an ethyl chain at position 1. This structure combines multiple pharmacophoric elements:

  • Pyrazolo[3,4-d]pyrimidine: A bicyclic scaffold known for kinase inhibition and nucleic acid mimicry .

Properties

IUPAC Name

N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N9OS/c31-18(13-16-3-1-12-32-16)22-6-7-30-20-17(14-27-30)19(25-15-26-20)28-8-10-29(11-9-28)21-23-4-2-5-24-21/h1-5,12,14-15H,6-11,13H2,(H,22,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZFUDABAKMMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CS4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives and pyrimidine precursors. The methodology often includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This involves cyclization reactions that form the pyrazolo and pyrimidine rings.
  • Substitution Reactions : The introduction of thiophene and acetamide groups is achieved through nucleophilic substitution methods.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit notable anticancer properties. For instance:

  • Inhibition of EGFR and VGFR2 : Compounds similar to this compound have shown IC50 values ranging from 0.3 to 24 µM against cancer cell lines, indicating their potential as dual inhibitors of EGFR and VGFR2 pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Activity Against Mycobacterium tuberculosis : Similar derivatives have demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values reported between 1.35 to 2.18 μM, suggesting a promising profile for developing anti-tubercular agents .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Study on Anticancer Activity :
    • A recent study evaluated a series of pyrazolo[3,4-d]pyrimidines for their anticancer properties. The most potent compound inhibited tumor growth in MCF-7 models and induced apoptosis at concentrations as low as 0.3 µM .
  • Evaluation of Antimicrobial Efficacy :
    • In another study focused on anti-tubercular agents, derivatives similar to the compound were synthesized and tested against Mycobacterium tuberculosis. The results showed promising activity with low cytotoxicity towards human cells, indicating a favorable safety profile for further development .

Research Findings Summary

Biological ActivityIC50 ValuesRemarks
Anticancer (EGFR/VGFR2 Inhibition)0.3 - 24 µMEffective in inhibiting tumor growth and inducing apoptosis
Antimicrobial (Mycobacterium tuberculosis)1.35 - 2.18 μMSignificant activity with low cytotoxicity

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₃H₂₆N₁₀OS 490.58 Pyrimidinylpiperazine, thiophen-2-yl acetamide Combines electron-rich thiophene with a polar pyrimidinylpiperazine motif.
N-[6-(3,5-dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide C₂₁H₂₆N₈O₂ 422.49 Furyl, methylpiperazine Furyl group reduces electron density compared to thiophene; methylpiperazine enhances lipophilicity.
N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide C₁₆H₁₈N₅OF₃S₂ 417.47 Trifluoromethylpyrimidine, sulfanyl Trifluoromethyl increases metabolic stability; sulfanyl may alter redox properties.

Key Observations :

  • The pyrimidinylpiperazine substituent in the target compound introduces additional hydrogen-bonding sites vs. the methylpiperazine in , which may improve solubility but reduce membrane permeability.
  • The trifluoromethyl group in confers metabolic stability and electronegativity, absent in the target compound, suggesting divergent pharmacokinetic profiles.
Physicochemical Properties
  • NMR Profiling : Comparative NMR studies of pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 1 and 7 in ) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, while the core structure remains stable. This suggests that the thiophen-2-yl acetamide and pyrimidinylpiperazine groups in the target compound likely dominate its electronic environment in these regions.
Functional Implications of Structural Differences
  • Thiophene vs. Furyl : Thiophene’s sulfur atom may engage in stronger van der Waals interactions or sulfur-π interactions compared to furyl’s oxygen, impacting target binding .
  • Pyrimidinylpiperazine vs. Methylpiperazine : The pyrimidine ring in the target compound could enable additional π-stacking or hydrogen bonding with kinases or nucleic acids, unlike the simpler methylpiperazine in .
  • Trifluoromethyl Effect : While absent in the target compound, its presence in demonstrates how electron-withdrawing groups can fine-tune bioactivity and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.